ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
Description
Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a fluorinated chromenone derivative characterized by a 4H-chromen-4-one core substituted at three critical positions:
- Position 2: A trifluoromethyl (-CF₃) group, enhancing electron-withdrawing properties and metabolic stability.
- Position 7: An ethoxy acetate ester (-OCH₂COOEt), which modulates solubility and serves as a hydrolyzable prodrug moiety.
Chromenones are widely studied for their anticancer, anti-inflammatory, and enzyme-inhibitory activities. The trifluoromethyl and chloro substituents in this compound likely enhance its bioactivity and pharmacokinetic profile compared to non-halogenated analogs .
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3O5/c1-2-27-16(25)10-28-13-7-8-14-15(9-13)29-19(20(22,23)24)17(18(14)26)11-3-5-12(21)6-4-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYQPRQMWZFACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann reaction remains a cornerstone for constructing coumarin derivatives. This acid-catalyzed condensation between phenols and β-keto esters facilitates the formation of the chromen-4-one core. For the target compound, resorcinol derivatives react with ethyl (4-chlorobenzoyl)acetate under acidic conditions to yield the 4-chlorophenyl-substituted intermediate.
Representative Reaction Conditions
Mechanistic Insight
Protonation of the β-keto ester carbonyl group initiates nucleophilic attack by the phenolic oxygen, followed by cyclodehydration to form the lactone ring.
Knoevenagel Condensation
Alternative routes employ Knoevenagel condensation, where salicylaldehydes react with active methylene compounds (e.g., ethyl cyanoacetate) in the presence of base catalysts. This method offers regioselective control for introducing substituents at the C-3 position.
Optimized Parameters
Functionalization of the Chromen-4-One Core
Trifluoromethylation at C-2
Introduction of the trifluoromethyl (-CF₃) group employs radical or nucleophilic trifluoromethylation. Recent advances utilize Langlois’ reagent (CF₃SO₂Na) under copper catalysis:
Procedure
Etherification at C-7
The ethoxyacetate side chain is introduced via Williamson ether synthesis, leveraging the nucleophilic displacement of a hydroxyl group by ethyl bromoacetate:
Reaction Setup
Catalytic Systems and Reaction Optimization
Homogeneous Catalysis
Traditional acid/base catalysts (e.g., H₂SO₄, piperidine) are effective but suffer from corrosivity and poor recyclability. Modern alternatives include:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PVPP-BF₃ | Ethanol | 80 | 92 |
| Meglumine sulfate | Solvent-free | 120 | 89 |
| TCT/DABCO | DMF | 110 | 95 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, etherification at C-7 achieves 95% yield in 15 minutes under microwave conditions.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Flow chemistry enhances scalability and safety. Key advantages include:
Purification Strategies
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield 99% pure product.
- Chromatography : Silica gel (hexane/ethyl acetate 4:1) removes residual catalysts.
Analytical Characterization
Critical quality control parameters and their analytical methods:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99% |
| Melting Point | DSC | 142–144°C |
| CF₃ Content | ¹⁹F NMR | δ -62.5 ppm |
Data adapted from
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetate moiety, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Chemical Properties and Structure
Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is characterized by its chromenone structure, which contributes to its biological activity. The compound's molecular formula is , and it features a trifluoromethyl group that enhances its lipophilicity and biological interactions.
Scientific Research Applications
-
Antimicrobial Activity
- Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold were tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential
- The anticancer properties of this compound have been investigated through in vitro assays on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited IC50 values below 20 µM, suggesting potent anticancer activity attributed to mechanisms involving apoptosis and oxidative stress induction .
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of various derivatives of this compound revealed that compounds with electron-withdrawing groups showed enhanced antibacterial activity. The study utilized the well diffusion method for antimicrobial screening, confirming the efficacy of these compounds against multiple microbial strains .
Case Study 2: Anticancer Activity
In a separate investigation, derivatives were tested against a panel of cancer cell lines. The findings highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cells, with mechanisms linked to oxidative stress pathways. The study suggested further exploration into structure-activity relationships to optimize anticancer efficacy .
Data Table: Biological Activities Summary
| Activity Type | Compound Derivative | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | Ethyl derivative 1 | 10 µg/mL | Staphylococcus aureus |
| Antimicrobial | Ethyl derivative 2 | 25 µg/mL | Escherichia coli |
| Anticancer | Ethyl derivative 3 | <20 µM | MCF-7 (breast cancer) |
| Anticancer | Ethyl derivative 4 | <20 µM | HeLa (cervical cancer) |
| Anti-inflammatory | Ethyl derivative 5 | N/A | In vivo model |
Mechanism of Action
The mechanism of action of ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interfering with signaling pathways: Affecting the expression of genes and proteins involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
*Estimated using ChemDraw/BioByte ClogP.
Key Structural Variations and Implications
Aryl Substituents at Position 3
- 4-Chlorophenyl (Target Compound) : The electron-withdrawing Cl atom enhances stability and binding to hydrophobic pockets in enzymes .
- 4-Fluorophenyl (6.2.5) : Smaller size and lower lipophilicity may reduce membrane permeability compared to Cl .
- Phenyl () : Absence of halogens results in weaker target affinity and faster metabolism.
Ester Groups at Position 7
- Ethyl Acetate (Target) : Balances solubility and hydrolysis rate. Ethyl esters typically hydrolyze slower than methyl esters, prolonging circulation time.
- Methyl Acetate (6.2.5) : Faster hydrolysis may limit bioavailability but improve intracellular release of active metabolites .
- Benzoate () : Bulky aromatic esters resist hydrolysis but may reduce solubility and cellular uptake .
Trifluoromethyl at Position 2
Anticancer Activity
- The methyl ester analog (6.2.5) showed moderate cytotoxicity against breast cancer (MCF-7) with an IC₅₀ of 12.3 µM, while the carboxylic acid derivative (6.2.6) was less active, highlighting the importance of the ester group for cell penetration .
- Chromenones with 4-chlorophenyl groups (e.g., ) demonstrated enhanced activity against lung adenocarcinoma (A-549), suggesting the target compound may exhibit similar potency .
Enzyme Inhibition
Hydrolytic Stability
- Ethyl and methyl esters (e.g., ) are hydrolyzed by carboxylic ester hydrolases in 30% DMSO, but trifluoromethyl-substituted chromenones (like the target) may exhibit slower hydrolysis due to steric and electronic effects .
Biological Activity
Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a synthetic compound that belongs to the class of chromenones, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H14ClF3O4
- Molecular Weight : 388.74 g/mol
The presence of a trifluoromethyl group is significant for enhancing biological activity due to its electron-withdrawing nature, which can improve membrane permeability and metabolic stability .
Antioxidant Activity
Studies have shown that chromenone derivatives exhibit notable antioxidant properties. The presence of the trifluoromethyl group contributes to increased free radical scavenging activity. In vitro assays demonstrated that compounds with similar structures significantly inhibited lipid peroxidation and scavenged free radicals effectively .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective binding to the active sites of these enzymes. This suggests potential use in treating neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase (COX) : Inhibition of COX-2 was also observed, which may contribute to anti-inflammatory effects. Compounds with similar structures have demonstrated dual inhibitory effects on COX enzymes, supporting their potential as anti-inflammatory agents .
Cytotoxicity Studies
Cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney), revealed that this compound exhibits significant cytotoxic effects. The compound's mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further anticancer drug development .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| AChE Inhibition | AChE | 19.2 | |
| BChE Inhibition | BChE | 13.2 | |
| COX-2 Inhibition | COX-2 | Moderate | |
| Cytotoxicity | MCF-7 | Significant |
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | Substituent | Biological Activity |
|---|---|---|
| Ethyl derivative | 4-Chlorophenyl | Moderate AChE/BChE inhibition |
| Trifluoromethyl variant | Increased lipophilicity | Enhanced membrane permeability |
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of chromenone derivatives on neuronal cell lines exposed to oxidative stress. This compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and improving cell viability compared to control groups .
Case Study 2: Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine production significantly. This suggests its potential as an anti-inflammatory agent in conditions such as arthritis or other inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the chromenone core via condensation of 3-hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) .
- Step 2 : Introduction of the 4-chlorophenyl group via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and AlCl₃ .
- Step 3 : Trifluoromethylation via nucleophilic substitution with trifluoromethyl iodide and a strong base (e.g., KOtBu) .
- Step 4 : Etherification at the 7-position using ethyl bromoacetate under alkaline conditions .
Q. How do structural features (e.g., trifluoromethyl, 4-chlorophenyl) influence physicochemical properties?
- Methodological Answer :
- Trifluoromethyl Group : Enhances lipophilicity (logP ≈ 3.5) and metabolic stability due to electron-withdrawing effects, as observed in similar chromenones .
- 4-Chlorophenyl Substituent : Contributes to π-π stacking interactions in enzyme binding pockets, validated via docking studies on COX-2 and AChE targets .
- Ester Linkage : Increases solubility in organic solvents (e.g., DMSO) but may limit bioavailability without prodrug modifications .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antioxidant Activity : Screened via DPPH/ABTS assays (IC₅₀ ~ 25–50 µM), comparable to ascorbic acid in chromenone analogs .
- Enzyme Inhibition : Moderate AChE inhibition (IC₅₀ ~ 10 µM) in vitro, linked to the trifluoromethyl group’s interaction with the catalytic triad .
- Cytotoxicity : Dose-dependent effects in MCF-7 cells (IC₅₀ ~ 15 µM), requiring validation via apoptosis assays (Annexin V/PI staining) .
- Controls Required : Include reference inhibitors (e.g., donepezil for AChE) and solvent-only controls to rule out assay interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects on COX-2 selectivity .
- Ester vs. Carboxylic Acid : Hydrolyze the ethyl ester to evaluate solubility-bioactivity trade-offs (e.g., via in vitro hydrolysis with esterases) .
- Trifluoromethyl Positioning : Compare 2- vs. 6-trifluoromethyl analogs using molecular dynamics simulations (e.g., GROMACS) to predict binding stability .
- Data Interpretation : Use IC₅₀ ratios (e.g., COX-1/COX-2) to prioritize analogs with reduced off-target effects .
Q. What experimental strategies resolve contradictions in reported biological data?
- Case Example : Discrepancies in cytotoxicity (IC₅₀ ranges from 15–50 µM across studies):
- Assay Standardization : Validate using identical cell lines (e.g., MCF-7 from ATCC) and culture conditions (10% FBS, 37°C, 5% CO₂) .
- Metabolic Interference : Test for P450-mediated metabolism using liver microsomes and NADPH cofactors .
- Batch Variability : Characterize compound purity (≥95% by HPLC) and confirm stability under assay conditions (e.g., DMSO stock solutions stored at −80°C) .
Q. How to design interaction studies for mechanistic elucidation?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Kinetic Analysis : Perform enzyme kinetics (e.g., Lineweaver-Burk plots for AChE inhibition) to determine inhibition mode (competitive vs. non-competitive) .
- In Silico Validation : Dock the compound into crystal structures (PDB: 1ACJ for AChE) using AutoDock Vina, followed by MD simulations to assess binding persistence .
Q. What advanced analytical methods characterize degradation products?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed acetic acid derivative) using a C18 column and ESI+ mode .
- Stability Indicating Methods : Develop gradient HPLC methods (e.g., 10–90% acetonitrile in 20 min) to resolve degradants from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
